Kifunensine diacetonide

Description

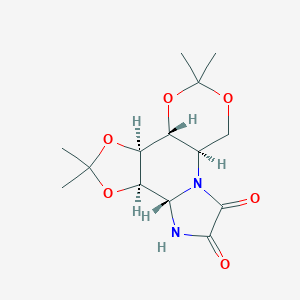

Structure

3D Structure

Properties

IUPAC Name |

(1R,6S,7R,11S,12R)-9,9,14,14-tetramethyl-8,10,13,15-tetraoxa-2,5-diazatetracyclo[10.4.0.02,6.07,11]hexadecane-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6/c1-13(2)19-5-6-7(20-13)8-9(22-14(3,4)21-8)10-15-11(17)12(18)16(6)10/h6-10H,5H2,1-4H3,(H,15,17)/t6-,7-,8+,9+,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXURXVDRNXPIM-ZJDVBMNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C3C(C4N2C(=O)C(=O)N4)OC(O3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]2[C@@H](O1)[C@H]3[C@@H]([C@@H]4N2C(=O)C(=O)N4)OC(O3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469302 | |

| Record name | Kifunensine diacetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134234-43-8 | |

| Record name | (3aS,3bR,7aR,11aS,11bR)-Hexahydro-2,2,5,5-tetramethyl-7H-[1,3]dioxino[4,5-e]-1,3-dioxolo[4,5-c]imidazo[1,2-a]pyridine-9,10-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134234-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kifunensine diacetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Kifunensine Diacetonide

Precursor Role of Kifunensine (B1673639) Diacetonide in Kifunensine Synthesis

Kifunensine diacetonide serves as a crucial protected form of Kifunensine, facilitating the synthesis of Kifunensine itself and its derivatives through targeted chemical modifications.

Reaction of this compound with Trifluoroacetic Acid to Yield Kifunensine

The final step in the synthesis of Kifunensine involves the deprotection of this compound. This is achieved by treating the diacetonide with trifluoroacetic acid (TFA). The acetonide groups, which protect the hydroxyl functionalities of the molecule, are labile in acidic conditions and are readily cleaved by TFA to yield the final Kifunensine product. A typical procedure involves reacting this compound with 75% TFA to generate Kifunensine.

Reaction of this compound with p-Methoxybenzyl Chloride for Derivative Synthesis

This compound is also a valuable starting material for the synthesis of Kifunensine derivatives. One such modification involves the reaction with p-methoxybenzyl chloride (PMB-Cl) to introduce a p-methoxybenzyl group, a common protecting group in organic synthesis. This reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), and a phase-transfer catalyst, like tetrabutylammonium (B224687) iodide, in an anhydrous solvent.

| Reactant/Reagent | Molar Equivalent | Role |

|---|---|---|

| This compound | 1.0 | Starting material |

| p-Methoxybenzyl chloride (PMB-Cl) | 1.5 | Alkylating agent |

| Potassium carbonate (K₂CO₃) | 2.0 | Base |

| Tetrabutylammonium iodide | 0.1 | Catalyst |

| Anhydrous acetone | - | Solvent |

| Temperature | 60 °C | |

| Reaction Time | 5 hours |

Detailed Synthetic Pathways Utilizing this compound

The synthesis of this compound itself is a critical multi-step process that begins with readily available carbohydrate precursors.

Formation of Diacetonide from N-Acetyl-D-mannosamine Precursors

Commercially, the synthesis of Kifunensine is achieved through an eight-step process starting from N-acetyl-D-mannosamine. glycofinechem.com A key transformation in this pathway is the protection of the hydroxyl groups of an N-acetyl-D-mannosamine derivative as diacetonides. This protection strategy is crucial for preventing unwanted side reactions at the hydroxyl groups during subsequent synthetic steps.

Catalytic Conditions for Diacetonide Formation

The formation of the diacetonide from the N-acetyl-D-mannosamine precursor is typically catalyzed by an acid.

para-Toluenesulfonic acid monohydrate (PTSA) is a commonly used acid catalyst for the formation of acetals and ketals, including the diacetonide protection of carbohydrates. Its role is to protonate the carbonyl group of acetone, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the sugar. This catalytic process facilitates the formation of the five-membered acetonide rings. The reaction is driven to completion by the removal of water, often through azeotropic distillation. The use of PTSA is favored due to its solid nature, which makes it easier to handle compared to liquid acids, and its solubility in organic solvents.

Comparison with Camphorsulfonic Acid (CSA)

A review of available scientific literature does not currently provide specific data on the use of Camphorsulfonic Acid (CSA) in the synthesis of this compound. Consequently, a direct comparison of its efficacy or reaction outcomes against other acidic catalysts for this particular chemical transformation is not available.

Crystallization and Purification Techniques for this compound

While detailed crystallization protocols specifically for this compound are not extensively documented in the surveyed literature, the parent compound, Kifunensine, is known to be a stable, crystalline solid. glycofinechem.com The quality and purity of Kifunensine are routinely assessed using standard analytical techniques. glycofinechem.com Each batch typically undergoes analysis by High-Performance Liquid Chromatography (HPLC), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) to ensure it meets stringent quality standards. glycofinechem.com A Certificate of Analysis is often provided to confirm its purity. glycofinechem.com It is inferred that similar standard purification techniques, such as column chromatography, and analytical methods would be applicable to its diacetonide derivative.

Exploration of this compound as a Synthetic Building Block

This compound is identified and utilized as a key synthetic building block in the preparation of Kifunensine derivatives. glycofinechem.comacs.org Its protected diol functionalities allow for selective reactions at other sites of the molecule.

A notable application is in the synthesis of hydrophobic acylated derivatives of Kifunensine, designed to improve upon the parent compound's efficacy by overcoming its hydrophilic nature. acs.orgnih.gov In a documented synthetic scheme, this compound serves as the starting material for derivatization. acs.orgnih.gov For instance, it is reacted with p-methoxybenzyl chloride (PMB-Cl) to yield a protected intermediate, demonstrating its role as a platform for constructing more complex analogues. acs.orgnih.gov

Furthermore, this compound functions as a crucial protected intermediate for the synthesis of Kifunensine itself. The acetonide groups can be removed in a straightforward deprotection step, typically by reaction with 75% trifluoroacetic acid (TFA), to yield the final Kifunensine molecule. acs.orgnih.gov

Below is a table summarizing a reported chemical transformation using this compound as a building block. acs.orgnih.gov

| Reactant | Reagents | Product |

| This compound | p-methoxybenzyl chloride (PMB-Cl), K₂CO₃, Tetrabutylammonium iodide in anhydrous acetone | N-PMB-Kifunensine diacetonide |

This interactive table summarizes the use of this compound in a synthetic reaction.

Stereochemical Considerations in this compound Synthesis

The stereochemistry of this compound is predetermined by the synthesis of the core Kifunensine structure. The formation of the diacetonide is a protection step that involves the reaction of existing hydroxyl groups and does not alter the established stereocenters of the parent molecule.

The critical stereochemical control is established during the synthesis of Kifunensine. Various synthetic routes have been developed that start from enantiopure precursors to ensure the correct absolute stereochemistry of the final product. nih.govwikipedia.org A practical synthesis route begins with the readily available and inexpensive L-ascorbic acid. nih.govresearchgate.net This approach utilizes the inherent chirality of the starting material to guide the stereochemical outcome of the subsequent reactions. A key intermediate in this synthesis is the protected amino-alcohol, ((2R,3R,4R,5R)-5-amino-2,3:4,6-diisopropylidenedioxyhexanol), which has its stereocenters unambiguously defined. nih.gov This control over the molecular architecture is crucial, as the biological activity of Kifunensine as a mannosidase I inhibitor is dependent on its specific three-dimensional structure. nih.govresearchgate.net Therefore, the stereochemical considerations are paramount in the synthesis of the Kifunensine backbone, which is then preserved upon conversion to this compound. nih.gov

Biological and Biochemical Research Applications of Kifunensine Diacetonide Derived Compounds

Impact on N-Glycosylation Pathways

The primary application of Kifunensine (B1673639), a derivative of Kifunensine diacetonide, in biochemical research is its ability to remodel the N-glycosylation of proteins. By inhibiting a key enzymatic step early in the glycan processing pathway, it fundamentally alters the final structure of N-glycans attached to glycoproteins. This intervention effectively shifts the cellular output from a heterogeneous mixture of complex glycans to a more uniform population of high-mannose structures.

Modulation of High-Mannose N-Glycan Formation

Kifunensine-mediated disruption of the N-glycosylation biosynthetic pathway leads to an increased prevalence of high-mannose N-glycans. nih.govacs.org The compound acts as a potent inhibitor of Class I α-mannosidases, which are responsible for the initial trimming of mannose residues from the precursor oligosaccharide (Glc3Man9GlcNAc2) in the endoplasmic reticulum (ER). wikipedia.orgmdpi.comucdavis.edu By blocking the activity of ER mannosidase I, Kifunensine prevents the removal of mannose residues, causing glycoproteins to retain their high-mannose structures. wikipedia.orgglycofinechem.com This results in the accumulation of glycoproteins decorated predominantly with Man9GlcNAc2 (nine mannose residues attached to two N-acetylglucosamine residues) glycoforms. wikipedia.orgglycofinechem.com This effect has been observed across various cell types, including mammalian and plant-based expression systems, making Kifunensine a valuable tool for producing glycoproteins with homogeneous high-mannose N-glycans for research and therapeutic development. glycofinechem.comresearchgate.netmdpi.com Studies have shown that treatment of cells with Kifunensine can lead to an almost complete shift in the N-glycan profile from complex-type to oligomannose-type. ucdavis.edu

Reduction of Hybrid- and Complex-Type N-Glycans

A direct consequence of inhibiting the initial mannose trimming steps is the significant reduction in the formation of hybrid- and complex-type N-glycans. nih.govacs.org The processing of high-mannose glycans is a prerequisite for the subsequent addition of other sugars (like N-acetylglucosamine, galactose, and sialic acid) by various glycosyltransferases in the Golgi apparatus to form these more elaborate structures. Since Kifunensine blocks the pathway at the mannosidase I step, the necessary substrates for Golgi enzymes are not generated. researchgate.netdavislab-oxford.org This effectively halts the maturation of N-glycans, preventing their conversion into hybrid or complex types. nih.govresearchgate.net Research using Kifunensine has demonstrated a substantial decrease in plant-specific complex glycoforms on recombinant proteins and a clear prevention of the processing of Man8GlcNAc2 to Man5GlcNAc2 structures, a critical step for complex glycan synthesis. mdpi.comresearchgate.net

Enzymatic Inhibition Profiles of Kifunensine Derivatives

Kifunensine is recognized for its potent and highly specific inhibition of a particular class of enzymes within the N-glycosylation pathway. Its efficacy and specificity distinguish it from other glycosidase inhibitors and underpin its utility as a research tool.

Specificity for Type I α-Mannosidase Enzymes (MAN1A1, MAN1A2, MAN1B1, MAN1C1)

Kifunensine is a selective inhibitor of Class I α-mannosidases. nih.govucdavis.edutocris.com This class includes enzymes located in both the endoplasmic reticulum and the Golgi apparatus. wikipedia.orgtocris.comglpbio.com Specifically, it inhibits the human endoplasmic reticulum α-1,2-mannosidase I (MAN1B1) and the Golgi Class I mannosidases IA (MAN1A1), IB (MAN1A2), and IC (MAN1C1). wikipedia.orgglycofinechem.comtocris.comglpbio.com Kifunensine is noted to be 50 to 100 times more potent than deoxymannojirimycin, another mannosidase inhibitor. wikipedia.orgglycofinechem.com Importantly, Kifunensine shows no significant inhibitory action against Class II mannosidases, such as mannosidase II, or other enzymes like endoplasmic reticulum α-mannosidase, and it only weakly inhibits arylmannosidase. wikipedia.orgglycofinechem.com This high degree of specificity allows researchers to precisely target the early stages of N-glycan processing without affecting later steps governed by different enzyme classes.

Kifunensine effectively inhibits human endoplasmic reticulum α-1,2-mannosidase I (also known as ER Man I or MAN1B1). wikipedia.orgtocris.comglpbio.comnih.gov This enzyme is crucial for the trimming of a specific mannose residue from the Man9GlcNAc2 precursor, a key step in quality control and the subsequent processing of glycoproteins. wikipedia.orgnih.gov The inhibition of this enzyme by Kifunensine blocks the processing of glycoproteins in the ER, leaving them with high-mannose glycoforms. wikipedia.orgglycofinechem.com Research has determined the inhibition constant (Ki) for Kifunensine against human ER α-1,2-mannosidase I to be approximately 130 nM. wikipedia.orgglycofinechem.comtocris.comglpbio.com

In addition to its activity in the ER, Kifunensine is a potent inhibitor of the Class I α-mannosidases that reside in the Golgi apparatus, namely mannosidases IA, IB, and IC. wikipedia.orgtocris.comglpbio.com These enzymes continue the trimming of mannose residues as glycoproteins transit through the Golgi complex. The inhibition of these Golgi mannosidases further ensures that high-mannose structures are not processed into hybrid or complex N-glycans. researchgate.net The inhibitory effect of Kifunensine on the collective Golgi Class I mannosidases is even more pronounced than on the ER mannosidase, with a reported Ki value of 23 nM. wikipedia.orgglycofinechem.comtocris.comglpbio.com

Data Tables

Table 1: Enzymatic Inhibition Constants (Ki) of Kifunensine

| Enzyme Target | Enzyme Class | Cellular Location | Ki Value (nM) |

|---|---|---|---|

| Human Endoplasmic Reticulum α-1,2-Mannosidase I (MAN1B1) | Class I α-Mannosidase | Endoplasmic Reticulum | 130 wikipedia.orgglycofinechem.comtocris.comglpbio.com |

Table 2: Effect of Kifunensine Treatment on N-Glycan Profiles

| Treatment | Predominant N-Glycan Type | Resulting Glycoforms | Effect on Pathway |

|---|---|---|---|

| No Kifunensine (Control) | Hybrid and Complex | Heterogeneous mixture | Normal processing |

Lack of Inhibition on Mannosidase II and Endoplasmic Reticulum α-Mannosidase (ERM1)

Kifunensine, a compound derived from this compound, exhibits a high degree of specificity as an inhibitor of class I α-mannosidases. glpbio.com Extensive research has demonstrated that while it potently inhibits mannosidase I enzymes, it does not show inhibitory activity against mannosidase II. wikipedia.orgnih.govglycofinechem.comresearchgate.net This selectivity is a key feature of its biochemical profile.

Furthermore, Kifunensine is distinguished by its lack of inhibition of the endoplasmic reticulum alpha-mannosidase (ERM1). wikipedia.orgglycofinechem.com This specificity allows researchers to dissect the roles of different mannosidases in the glycoprotein processing pathway. By selectively blocking mannosidase I without affecting mannosidase II or ERM1, Kifunensine serves as a precise tool for studying the consequences of accumulating high-mannose N-glycans. wikipedia.org

Weak Inhibition of Aryl-Mannosidase

In contrast to its potent effect on mannosidase I, Kifunensine is a weak inhibitor of aryl-mannosidase. wikipedia.orgglycofinechem.com Studies have characterized it as a poor inhibitor of jack bean and mung bean aryl-alpha-mannosidases. nih.govresearchgate.net This weak interaction further underscores the compound's specificity for the α-1,2-mannosidase I involved in glycoprotein processing.

| Enzyme | Inhibitory Activity | Reference |

|---|---|---|

| Mannosidase I | Potent Inhibitor | wikipedia.orgnih.gov |

| Mannosidase II | No Inhibition | wikipedia.orgnih.govglycofinechem.com |

| Endoplasmic Reticulum α-Mannosidase (ERM1) | No Inhibition | wikipedia.orgglycofinechem.com |

| Aryl-Mannosidase | Weak Inhibition | wikipedia.orgnih.govresearchgate.net |

Cellular Mechanisms and Pathways Affected by Mannosidase I Inhibition

Disruption of B-Cell Receptor (BCR) Signaling

Inhibition of mannosidase I by Kifunensine and its acylated derivatives has been shown to impair B-cell receptor (BCR) signaling. nih.govacs.org This effect was observed in primary mouse B cells, where treatment with these compounds led to a reduction in calcium flux upon BCR cross-linking. nih.govacs.org However, the impact on BCR signaling appears to be cell-type specific, as primary human B cells treated with Kifunensine did not show altered BCR signaling. nih.govwustl.edu

Correlation with Decreased Cell Surface CD19 Levels

The impairment of BCR signaling in mouse B cells following mannosidase I inhibition correlates with a decrease in the cell surface levels of CD19. nih.govacs.org CD19 is a critical coreceptor for BCR signal transduction, and its reduction is a significant consequence of disrupting N-glycosylation with mannosidase I inhibitors. nih.govacs.org The lower levels of CD19 are thought to result from a higher rate of endocytosis, leading to its degradation. nih.gov

Effects on IgM and CD79b Surface Levels

The inhibition of mannosidase I also affects components of the BCR complex. Specifically, it leads to an elevation of CD79b levels on the cell surface. nih.govacs.org The effect on Immunoglobulin M (IgM) surface levels varies between cell types. In the immortalized human Raji B-cell line, mannosidase I inhibition increased surface IgM levels. nih.gov Conversely, this effect was not observed in primary mouse and human B cells, where IgM levels remained unaltered. nih.gov

| Cell Type | BCR Signaling | CD19 Levels | CD79b Levels | IgM Levels | Reference |

|---|---|---|---|---|---|

| Primary Mouse B Cells | Decreased | Decreased | Increased | Unaltered | nih.govacs.org |

| Primary Human B Cells | Unaltered (with Kifunensine) | Decreased | Increased | Unaltered | nih.govacs.org |

| Raji B Cells (Human) | - | - | - | Increased | nih.gov |

Inhibition of Endoplasmic Reticulum-Associated Degradation (ERAD)

Kifunensine is a well-established inhibitor of the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. glpbio.com This pathway is a crucial quality control mechanism that removes terminally misfolded glycoproteins from the ER for degradation by the proteasome. oup.comembopress.orgfrontiersin.org The initial step in targeting a misfolded glycoprotein for ERAD involves the trimming of mannose residues from its N-linked oligosaccharides, a process initiated by ER mannosidase I. oup.com

By inhibiting ER α-1,2-mannosidase I, Kifunensine prevents this mannose trimming. oup.comnih.gov This blockage interferes with the early recognition of ERAD substrates, leading to the stabilization and accumulation of misfolded glycoproteins within the ER. wikipedia.orgembopress.org This mechanism of action makes Kifunensine and its derivatives valuable tools for studying the ERAD process and has potential applications in diseases related to protein misfolding, such as certain lysosomal storage disorders. wikipedia.orgacs.org Chronic inhibition of ERAD with Kifunensine has been shown to be well-tolerated by cells and can even activate protective pathways against ER stress. nih.gov

Impact on GLUT1 Transporter Trafficking and Glucose Uptake in Human Renal Epithelial Cells

Kifunensine, a derivative of this compound, has been identified as a disruptor of the normal trafficking of the glucose transporter 1 (GLUT1). tocris.combio-techne.com This interference with the cellular machinery responsible for positioning GLUT1 transporters on the cell membrane leads to a subsequent decrease in glucose uptake in human renal epithelial cells. tocris.combio-techne.com The proper N-glycosylation of GLUT1 is essential for its stability and correct localization to the plasma membrane. By inhibiting mannosidase I, Kifunensine alters this glycosylation process, resulting in misfolded or improperly processed transporters that are retained within the cell, likely in the endoplasmic reticulum. This prevents them from reaching the cell surface to facilitate glucose transport.

Research in this area highlights the critical role of N-linked glycan trimming in the lifecycle of membrane proteins like GLUT1. Pharmacological inhibition of this pathway with Kifunensine provides a valuable tool for studying the mechanisms that govern GLUT1 trafficking and cellular glucose metabolism. bio-techne.com

Impairment of Tumor Cell Aggregation in Human Ovarian Cancer Cells

In the context of oncology, Kifunensine has been shown to impair tumor cell aggregation in human ovarian cancer cells. tocris.com The formation of multicellular aggregates or spheroids is a critical step in the metastasis of ovarian cancer. This process is heavily influenced by cell-surface glycoproteins that mediate cell-to-cell adhesion.

Studies utilizing spheroid-formation assays have demonstrated that inhibiting mannosidase function with Kifunensine leads to a pronounced reduction in the aggregation of ovarian cancer cells. nih.govd-nb.info This effect is attributed to the alteration of N-glycans on key adhesion molecules. The inhibition of N-glycan maturation prevents the formation of the complex carbohydrate structures necessary for stable intercellular adhesion, thereby disrupting the formation of tumor spheroids. nih.govd-nb.info These findings underscore the prognostic relevance of specific glycosylation enzymes in ovarian cancer and identify the N-glycosylation pathway as a potential target for influencing tumor cell cohesion. nih.govd-nb.info

Effects on Lysosomal Enzyme Activity (Beta-hexosaminidase, Proteases)

Research has also shed light on the effects of Kifunensine on the activity of certain lysosomal enzymes. In a study involving endothelial cells, cultivation in the presence of Kifunensine resulted in a significant reduction in the activity of beta-hexosaminidase and other proteases. nih.gov Specifically, cells grown with 10 µg/ml of Kifunensine exhibited only half the lysosomal enzyme activity compared to control cells. nih.gov

This effect suggests that the proper processing of N-linked oligosaccharides, which is disrupted by Kifunensine, is important for the function or stability of these lysosomal enzymes. nih.gov While the precise mechanism remains to be fully elucidated, it indicates that Kifunensine's influence extends beyond cell-surface glycoproteins to affect the function of enzymes within intracellular compartments like lysosomes. nih.gov

Derivatives and Analogues of Kifunensine

Acylated Derivatives (e.g., JDW-II-004, JDW-II-010)

Acylated derivatives of kifunensine (B1673639), such as JDW-II-004 and JDW-II-010, have been synthesized to address the limitations of the parent compound's hydrophilicity. acs.orgnih.gov These hydrophobic derivatives have demonstrated significantly improved characteristics. acs.orgnih.gov

The primary advantage of acylated derivatives like JDW-II-004 and JDW-II-010 lies in their increased hydrophobicity, which leads to enhanced potency. acs.orgacs.org Research has shown that these compounds are over 75-fold more potent than the original kifunensine molecule. nih.govacs.orgnih.gov This increased potency was observed in studies using various cell lines, where a dose-dependent increase in the formation of high-mannose N-glycans on glycoproteins was noted upon treatment. acs.orgacs.org The acylated derivatives consistently demonstrated greater potency compared to kifunensine. acs.orgacs.org

A significant drawback of kifunensine is its hydrophilic nature, which limits its ability to efficiently cross cell membranes and tissues, a phenomenon known as mass-transfer limitation. nih.govnih.gov The hydrophobic acylated derivatives JDW-II-004 and JDW-II-010 have been specifically designed to overcome this issue. acs.orgnih.gov By increasing the lipophilicity of the molecule, these derivatives can more readily permeate cells, leading to more effective inhibition of mannosidase I. nih.gov This makes them potentially more suitable for applications in treating ERAD-related diseases and as more cost-effective agents for producing high-mannose glycoproteins. acs.orgnih.gov

| Compound | Description | Potency Enhancement (vs. Kifunensine) | Key Advantage |

|---|---|---|---|

| JDW-II-004 | Hydrophobic acylated derivative of Kifunensine | >75-fold | Overcomes mass-transfer limitations |

| JDW-II-010 | Hydrophobic acylated derivative of Kifunensine | >75-fold | Overcomes mass-transfer limitations |

Ester Derivatives (Propionate, Butyrate) and Their Increased Lipophilicity

Esterification of kifunensine has been explored as another strategy to increase its lipophilicity and, consequently, its inhibitory activity in cellular assays. glycofinechem.com Propionate (B1217596) and butyrate (B1204436) esters of kifunensine have been shown to be the most potent mannosidase I inhibitors described to date in such assays. glycofinechem.com

The increased lipophilicity of these ester derivatives allows for improved cell permeability. glycofinechem.com The propionate ester demonstrated a 50-fold increase in potency, while the butyrate ester showed an even greater, 75-fold increase in potency compared to kifunensine. glycofinechem.com This significant improvement means that nanomolar (nM) concentrations can be used to achieve the desired effect, as opposed to the micromolar (µM) concentrations required for unmodified kifunensine. glycofinechem.com

| Ester Derivative | Potency Increase (vs. Kifunensine) | Advantage |

|---|---|---|

| Propionate | 50-fold | Allows for use at nM concentrations |

| Butyrate | 75-fold | Allows for use at nM concentrations |

Other Synthetic Analogues of Kifunensine

A variety of other synthetic analogues of kifunensine have been developed to explore the structure-activity relationship and to identify compounds with selective inhibitory profiles. nih.govacs.org These include N-1 substituted kifunensine analogues and 2-desoxakifunensine analogues. nih.govacs.orgacs.org

Examples of N-1 substituted analogues include N-methyl, N-cyclohexyl, and N-bis(hydroxymethyl)methyl derivatives. nih.govacs.org While these N-1 substituted analogues were generally found to be less potent than kifunensine itself, the bis(hydroxymethyl)methylkifunensine analogue exhibited selective inhibition of ER Mannosidase I over Golgi Mannosidase IA. nih.govacs.org Additionally, pseudodisaccharide kifunensine analogues, where a mannose residue is tethered to the N-1 position, have been synthesized and evaluated. nih.govacs.org

Development of Cost-Effective Alternatives (e.g., Tris, Bis-Tris)

The high cost of kifunensine can be a limiting factor in large-scale applications, such as the production of monoclonal antibodies. nih.govresearchgate.net This has prompted research into more cost-effective alternatives that can also induce high-mannose N-linked glycosylation. nih.govresearchgate.net Among the novel inhibitors identified, Tris (tromethamine) and Bis-Tris have emerged as viable, low-cost options. nih.govresearchgate.net Tris, in particular, has been noted as being 35 times more cost-effective than kifunensine, as well as being safer and more stable at room temperature. nih.govresearchgate.net

Advanced Research Methodologies and Techniques

In Vitro Studies in Various Cell Lines

The ability of Kifunensine (B1673639) to act as a potent and specific inhibitor of mannosidase I makes it an invaluable tool for cell culture-based studies. wikipedia.orgglycofinechem.com By arresting the trimming of mannose residues on nascent glycoproteins within the endoplasmic reticulum, it effectively forces the production of proteins with homogenous, high-mannose type N-glycans, specifically Man9GlcNAc2 structures. wikipedia.orgnih.gov This has been leveraged across numerous cell lines to investigate the functional consequences of altered glycosylation.

Research utilizing primary B cells has shed light on the role of N-glycosylation in immune receptor signaling. Studies involving Kifunensine, synthesized from Kifunensine diacetonide, have demonstrated significant effects on B-cell receptor (BCR) functionality. acs.orgnih.gov

In primary mouse B cells, treatment with Kifunensine leads to an increase in high-mannose N-glycans and results in impaired BCR signaling, evidenced by a reduction in calcium flux after receptor cross-linking. acs.orgnih.gov This functional change is correlated with a decrease in the cell surface levels of the co-receptor CD19. acs.org Conversely, while Kifunensine treatment also promotes high-mannose glycan formation on primary human B cells, it does not appear to significantly affect their BCR signaling. acs.orgnih.gov These studies highlight species-specific differences in the biological consequences of mannosidase I inhibition. nih.gov

| Cell Type | Effect on B-Cell Receptor (BCR) Signaling | Observed Changes in Cell Surface Markers | Resulting N-Glycan Profile |

|---|---|---|---|

| Primary Mouse B Cells | Inhibited; reduced calcium flux acs.orgnih.gov | Decreased levels of CD19 acs.org | Increased high-mannose glycans; increased α2,3-linked sialic acids nih.gov |

| Primary Human B Cells | Not significantly affected acs.orgnih.gov | No significant changes reported in the context of BCR signaling nih.gov | Increased high-mannose glycans; decreased α2,6-linked sialic acid nih.gov |

Chinese Hamster Ovary (CHO) cells are a primary platform for the production of therapeutic monoclonal antibodies (mAbs). researchgate.netpatsnap.com The glycosylation profile of these antibodies is a critical quality attribute affecting their efficacy. nih.gov Kifunensine is used as a chemical tool in CHO cell cultures to produce mAbs with a higher percentage of high-mannose N-glycans. researchgate.netnih.gov

This modification is desirable in certain therapeutic contexts and for producing biosimilars that need to match the glycosylation profile of an innovator drug. nih.gov Furthermore, the use of Kifunensine in long-term (3-4 week) cultures of stably transfected CHO cells has proven effective for producing glycoproteins for structural analysis. soton.ac.uk By restricting glycan processing to Man9GlcNAc2 and Man5GlcNAc2 structures, it reduces the chemical and conformational heterogeneity that typically inhibits protein crystallization. soton.ac.ukdavislab-oxford.org

| Parameter | Standard CHO Cell Culture | Kifunensine-Treated CHO Cell Culture |

|---|---|---|

| Predominant N-Glycan Structures | Heterogeneous complex-type glycans | Homogenous high-mannose (Man9GlcNAc2, Man5GlcNAc2) soton.ac.uk |

| Glycoprotein Heterogeneity | High | Low soton.ac.uk |

| Suitability for Crystallography | Often poor due to heterogeneity soton.ac.uk | High, following enzymatic deglycosylation soton.ac.ukdavislab-oxford.org |

| Impact on Cell Health/Productivity | N/A | Minimal impact on productivity or cell health researchgate.netnih.gov |

Madin-Darby Canine Kidney (MDCK) cells are a well-established model for studying epithelial cell biology and viral infections. wikipedia.org In studies with influenza virus-infected MDCK cells, Kifunensine was shown to be a potent inhibitor of mannosidase I, leading to an almost complete block in the formation of complex-type N-linked oligosaccharides. nih.gov This resulted in the accumulation of glycoproteins carrying Man9(GlcNAc)2 structures. nih.gov

Similarly, when applied to cultures of human skin fibroblasts, Kifunensine at a concentration of 1 µg/ml or higher caused a near-total inhibition of the generation of complex oligosaccharides. nih.gov The N-linked glycoproteins on the surface of these cells consequently accumulated high-mannose, specifically Man9(GlcNAc)2, structures. nih.gov

Research using human aortic endothelial cells has revealed the impact of Kifunensine-induced glycan modification on cellular receptor function. nih.gov Treatment of these cells with Kifunensine resulted in an accumulation of Man9(GlcNAc)2 oligosaccharides on cell surface glycoproteins, including the scavenger-LDL receptor. nih.gov This alteration had significant functional consequences; the cells' ability to degrade 125I-labeled acetyl-LDL was inhibited by 75%. nih.gov The binding of acetyl-LDL was also decreased, suggesting that proper N-glycan processing is crucial for the complete metabolic pathway mediated by this receptor. nih.gov Additionally, Kifunensine treatment was observed to reduce the activity of certain lysosomal enzymes in these cells. nih.gov

In Vivo Studies and Animal Models

The principles of glycan engineering using Kifunensine have been extended from in vitro cell culture to in vivo models, most notably in plant-based expression systems.

The plant Nicotiana benthamiana is utilized as a scalable and cost-effective platform for transiently expressing recombinant proteins, including therapeutic antibodies. mdpi.comresearcher.life A key challenge in this system is the presence of plant-specific N-glycans (containing α1,3-fucose and β1,2-xylose) that can be immunogenic in humans. mdpi.com

By co-infiltrating N. benthamiana leaves with Agrobacterium carrying the gene for a target protein and a solution containing Kifunensine, researchers can effectively hijack the plant's glycosylation pathway. mdpi.comnih.gov Kifunensine inhibits the plant's α-mannosidase I, preventing the trimming of high-mannose precursors and thereby blocking the subsequent addition of plant-specific sugars. mdpi.com This strategy has been successfully used to produce the anti-CD20 antibody Rituximab. mdpi.compreprints.org The resulting plant-made Rituximab possessed exclusively oligomannose glycoforms and, due to the absence of core fucose, exhibited a 14-fold increase in antibody-dependent cell-mediated cytotoxicity (ADCC) activity against a lymphoma cell line. mdpi.comnih.govpreprints.org Hydroponic treatment of the plants with Kifunensine has also been shown to be an effective method for producing recombinant glycoprotein antigens with predominantly Man9 high-mannose type glycans. nih.gov

| Parameter | Standard Expression | Expression with Kifunensine |

|---|---|---|

| Predominant N-Glycan Profile | Complex, with plant-specific α1,3-fucose and β1,2-xylose mdpi.com | Exclusively oligomannose glycoforms (>98% afucosylated high-mannose) mdpi.com |

| Target Protein | Rituximab (anti-CD20 mAb) mdpi.com | Rituximab (anti-CD20 mAb) mdpi.com |

| Functional Activity (ADCC) | Baseline | 14-fold increase in ADCC activity mdpi.compreprints.org |

Administration in BALB/c Mice

Quantum Mechanical and Structural Approaches to Conformational Analysis

The conformational behavior of Kifunensine has been elucidated through the use of advanced computational and structural methods. Quantum mechanical approaches, specifically density functional theory-based metadynamics, have been employed to map the free-energy landscape of the molecule. d-nb.info These analyses revealed that Kifunensine's structure is significantly restrained, predominantly adopting a "ring-flipped" ¹C₄ conformation. d-nb.inforesearchgate.netnih.gov A secondary, higher-energy conformation is accessible around the ¹,⁴B region. d-nb.inforesearchgate.netnih.gov This strong preference for the ¹C₄ conformation is attributed not only to the fused bridge in its structure but also to the sp² hybridization of the endocyclic nitrogen within an amide group. d-nb.info This inherent structural rigidity is a key determinant of its potent and specific biological activity. d-nb.info

Analysis of Kifunensine Conformations with Glycoside Hydrolase (GH) Enzymes

The specific ¹C₄ conformation of Kifunensine is central to its selective inhibition of Glycoside Hydrolase (GH) enzymes. d-nb.inforesearchgate.net Structural mapping studies have shown that this conformation allows Kifunensine to act as a mimic of the product state of GH family 47 inverting α-mannosidases. researchgate.netnih.gov This conformational mimicry explains its potent, low-nanomolar inhibition of this specific enzyme family. researchgate.netnih.gov

Conversely, the same conformational rigidity prevents Kifunensine from matching the conformational states relevant to the reaction coordinates of other mannosidase families, such as GH family 38 and GH family 92. d-nb.inforesearchgate.netnih.gov This inability to adopt a suitable conformation for the active sites of other GH families underlies its high specificity. d-nb.info

| GH Family | Interaction/Inhibition | Conformational Mimicry | Reference |

|---|---|---|---|

| GH Family 47 | Potent, low-nanomolar inhibitor | Mimics the product state | researchgate.netnih.gov |

| GH Family 38 | Poor inhibition | Cannot mimic relevant conformational states | d-nb.inforesearchgate.netnih.gov |

| GH Family 92 | Poor inhibition | Cannot mimic relevant conformational states | d-nb.inforesearchgate.netnih.gov |

Atomic-Level Resolution Structural Studies

The precise interaction between Kifunensine and its target enzymes has been visualized through high-resolution structural studies. An atomic-level resolution (1 Å) crystal structure of Kifunensine in complex with Caulobacter sp. CkGH47, a GH family 47 enzyme, has been determined. researchgate.netnih.gov This high-resolution data provides a detailed view of the inhibitor bound within the enzyme's active site, confirming the conformational basis for its inhibitory action. The utility of Kifunensine in structural biology extends to facilitating the crystallization of glycoproteins, which are often challenging to crystallize due to glycan heterogeneity. nih.gov Treatment of Chinese hamster ovary (CHO) cells with Kifunensine produced a homogenous glycoprotein that, after enzymatic deglycosylation, readily formed crystals diffracting to a resolution of 1.8 Å. nih.gov

Flow Cytometry and Lectin Staining for Glycan Analysis

Flow cytometry combined with lectin staining is a powerful technique used to analyze the effects of Kifunensine on cell surface glycosylation. nih.govnih.gov Lectins are proteins that bind to specific glycan structures, and when conjugated to fluorophores, they allow for the quantification of these structures on cell surfaces via flow cytometry. vectorlabs.com

In studies involving human natural killer (NK) cells and YTS-CD16a cells, treatment with Kifunensine resulted in a measurable decrease in staining by the lectin L-PHA (Phaseolus vulgaris Leucoagglutinin), as observed in flow cytometry histograms. nih.gov This indicates a reduction in complex N-glycans on the cell surface. Similarly, research on primary mouse and human B cells showed that Kifunensine treatment led to an increase in the levels of high-mannose N-glycans, detected through lectin staining. nih.gov This technique provides quantitative data on the glycan remodeling induced by Kifunensine's inhibition of mannosidase I. nih.govnih.gov

| Cell Type | Lectin Used | Observed Effect | Reference |

|---|---|---|---|

| YTS-CD16a cells | L-PHA | Decreased lectin staining | nih.gov |

| Primary Mouse B Cells | Not specified | Increased levels of high-mannose N-glycans | nih.gov |

| Primary Human B Cells | Not specified | Increased levels of high-mannose N-glycans | nih.gov |

Chromatographic and Spectroscopic Analysis for Characterization

The characterization and quality control of Kifunensine rely on standard chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy are routinely used to analyze each batch of the compound, ensuring its purity and structural integrity. glycofinechem.com

In synthetic procedures, chromatographic methods are essential for purification. For example, CombiFlash chromatography has been used to purify Kifunensine derivatives. acs.org Furthermore, advanced mass spectrometry techniques are employed to analyze the outcomes of Kifunensine treatment. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry has been used to confirm that Kifunensine treatment restricts the N-glycan processing of proteins to high-mannose structures, such as Man₉GlcNAc₂ and Man₅GlcNAc₂. nih.gov These analytical methods are crucial for both the chemical verification of this compound and for confirming its biological activity in research settings.

Based on a comprehensive review of the provided sources and scientific literature, it is important to clarify the distinction between This compound and its derivative, Kifunensine . The available research on therapeutic applications focuses almost exclusively on Kifunensine.

This compound is consistently identified as a synthetic precursor or intermediate used in the chemical synthesis of Kifunensine. For instance, scientific literature describes a process where this compound is reacted with 75% trifluoroacetic acid (TFA) to produce Kifunensine. It is primarily regarded as a laboratory chemical or a "synthetic building block" and is not the subject of research into direct therapeutic effects.

The compound with the biological and therapeutic activities discussed in the requested outline is Kifunensine . Kifunensine is a potent inhibitor of mannosidase I, an enzyme involved in glycoprotein processing. This inhibitory action is the basis for its investigation in various disease models.

Therefore, an article focusing solely on the "Potential Therapeutic Implications and Drug Discovery Research" of this compound cannot be generated, as the scientific literature does not support its direct role in these areas. All research findings related to the topics in the provided outline—such as high-mannose glycoprotein therapeutics, ERAD-related diseases, lysosomal storage disorders, sarcoglycanopathies, and cancer research—are associated with Kifunensine . Attributing these properties to this compound would be scientifically inaccurate.

Potential Therapeutic Implications and Drug Discovery Research

Research in Specific Disease Areas

Viral Infections

Kifunensine's role as a potent inhibitor of α-mannosidase I has significant implications for virology, particularly in the context of enveloped viruses that rely on host cell machinery for glycoprotein processing. The glycosylation of viral envelope proteins is crucial for proper folding, stability, and function, including entry into host cells and evasion of the host immune system. By arresting N-glycan processing at the high-mannose stage, kifunensine (B1673639) can disrupt these viral processes.

Research has demonstrated its potential against coronaviruses, such as SARS-CoV-2. The viral spike (S) protein is heavily glycosylated, and these glycans play multiple roles in viral entry. Studies using kifunensine to block N-glycan biosynthesis at the oligomannose stage resulted in a dramatic reduction in SARS-CoV-2 viral entry into host cells. nih.gov The mechanism involves the enhancement of Spike-protein proteolysis when N-glycan biosynthesis is inhibited, which can reduce the presentation of the receptor-binding domain (RBD) on the virus, thereby lowering its binding affinity to the host's ACE2 receptor. nih.gov This alteration in the S protein's structure ultimately attenuates viral entry. nih.gov

The impact of kifunensine is not limited to coronaviruses. In studies involving the Human Immunodeficiency Virus (HIV-1), the glycosylation of the viral envelope glycoprotein gp120 is strongly linked to antibody neutralization. researchgate.net While research on the direct impact of kifunensine on HIV-1 neutralization has shown strain-specific effects, the principle of altering the glycan shield of the virus remains a key area of interest for antiviral strategies. researchgate.net The modification of viral glycoproteins can expose or alter epitopes, potentially influencing the efficacy of neutralizing antibodies.

Table 1: Research Findings on Kifunensine's Antiviral Effects

| Virus Studied | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| SARS-CoV-2 | Dramatically reduced viral entry into ACE2-expressing cells. | Inhibition of N-glycan biosynthesis enhances Spike-protein proteolysis, reducing RBD presentation and lowering binding to host ACE2. | nih.gov |

| HIV-1 | Strain-specific impact on neutralization sensitivity to certain monoclonal antibodies. | Alters glycosylation of the envelope glycoprotein gp120, which can affect the presentation of glycan-dependent epitopes. | researchgate.net |

Development of Deglycosylatable Glycoproteins for Structural Studies

A major bottleneck in the structural biology of glycoproteins is the inherent heterogeneity of their glycan moieties, which often impedes crystallization. Kifunensine provides a critical tool to overcome this challenge by enabling the production of glycoproteins with homogenous, high-mannose type N-glycans. nih.govnih.gov

By inhibiting α-mannosidase I, kifunensine treatment of mammalian cell expression systems ensures that N-glycans are not processed into complex or hybrid forms. nih.gov The resulting glycoproteins bear predominantly Man₉(GlcNAc)₂ or Man₈(GlcNAc)₂ structures. nih.gov These high-mannose glycans are substrates for enzymes like Endoglycosidase H (Endo H), which can cleave the bulk of the glycan, leaving only a single N-acetylglucosamine (GlcNAc) residue attached to the asparagine. This enzymatic deglycosylation significantly reduces the heterogeneity of the glycoprotein, making it more amenable to forming well-ordered crystals for X-ray diffraction studies. nih.gov

Table 2: Application of Kifunensine in Structural Biology

| Application | Expression System | Mechanism & Outcome | Reference |

|---|---|---|---|

| Crystallization of apo CTLA-4 homodimer | Long-term CHO cell cultures | Kifunensine treatment produced homogenous high-mannose glycans. Subsequent Endo H treatment allowed for the formation of high-quality crystals. | nih.gov |

| General glycoprotein structural genomics | Transient HEK293T cells | Kifunensine treatment renders glycoproteins sensitive to Endo H, reducing glycan heterogeneity and facilitating crystallization without compromising protein yield. | nih.gov |

Strategies for Overcoming Limitations in Kifunensine Efficacy (e.g., hydrophobicity)

Despite its potency as a mannosidase I inhibitor, the therapeutic and broader application of kifunensine is limited by certain physicochemical properties, most notably its high hydrophilicity. nih.govnih.gov This characteristic can hamper its ability to efficiently cross cell membranes and permeate tissues, creating a mass-transfer limitation that can reduce its effective concentration at the target site within the endoplasmic reticulum. nih.govacs.org

To address this limitation, research has focused on the chemical modification of the kifunensine molecule to increase its hydrophobicity (lipophilicity). One successful strategy has been the synthesis of acylated and ester derivatives. These hydrophobic derivatives are designed to have improved cell permeability. glycofinechem.comacs.org

Studies have shown that hydrophobic acylated derivatives of kifunensine can more efficiently increase the prevalence of high-mannose N-glycans on cells compared to the parent compound. acs.org For instance, derivatives such as JDW-II-004 and JDW-II-010 were found to be over 75-fold more potent than kifunensine in cellular assays. nih.govnih.gov Similarly, propionate (B1217596) and butyrate (B1204436) ester derivatives demonstrated 50-fold and 75-fold higher potency, respectively, compared to kifunensine, which is attributed to their increased lipophilicity. glycofinechem.com This enhanced potency allows for the use of much lower concentrations (nanomolar instead of micromolar) to achieve the desired biological effect. glycofinechem.com

Table 3: Comparison of Kifunensine and its More Potent Derivatives

| Compound | Modification | Key Advantage | Relative Potency Improvement | Reference |

|---|---|---|---|---|

| Kifunensine | Parent Compound | N/A | Baseline | nih.govnih.gov |

| JDW-II-004 | Acylated derivative | Increased hydrophobicity, improved cell permeability | >75-fold | nih.govnih.gov |

| JDW-II-010 | Acylated derivative | Increased hydrophobicity, improved cell permeability | >75-fold | nih.govnih.gov |

| Propionate ester derivative | Esterification | Increased lipophilicity | ~50-fold | glycofinechem.com |

| Butyrate ester derivative | Esterification | Increased lipophilicity | ~75-fold | glycofinechem.com |

Q & A

Q. What frameworks support meta-analysis of this compound’s mechanism across heterogeneous studies?

- Methodological Answer : Apply PRISMA guidelines:

- Literature search : Use Boolean terms (e.g., "this compound" AND "ERAD") across PubMed, Scopus, and Web of Science.

- Data extraction : Tabulate IC, assay types, and purity levels from eligible studies.

- Bias assessment : Use ROBINS-I tool to evaluate confounding variables (e.g., solvent effects).

Perform subgroup analyses to reconcile divergent findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.